chloramphenicol-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

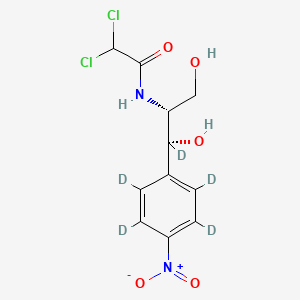

2,2-dichloro-N-[(1R,2R)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1D,2D,3D,4D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-CJBPKKHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@]([2H])([C@@H](CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chloramphenicol-d5: A Technical Guide for Researchers

An in-depth examination of the synthesis, chemical properties, and analytical applications of the deuterated internal standard, Chloramphenicol-d5.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the broad-spectrum antibiotic chloramphenicol. Primarily utilized as an internal standard in quantitative analytical methods, this compound is indispensable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, residue analysis, and therapeutic drug monitoring. This document details its chemical structure, physical properties, and provides explicit experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS/MS).

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled version of chloramphenicol, a potent inhibitor of bacterial protein synthesis.[1] The strategic replacement of five hydrogen atoms with deuterium atoms results in a molecule with a higher mass but virtually identical chemical and physical properties to its unlabeled counterpart. This key characteristic allows it to be distinguished by mass spectrometry while co-eluting chromatographically, making it an ideal internal standard for correcting variations in sample preparation and instrument response.[1]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of chloramphenicol, with the exception of the five deuterium atoms located on the phenyl ring and the C1 position of the propanediol backbone.

IUPAC Name: 2,2-dichloro-N-[(1R,2R)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide[2]

Chemical Formula: C₁₁H₇D₅Cl₂N₂O₅[3]

Molecular Weight: Approximately 328.16 g/mol [4]

CAS Number: 202480-68-0

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, essential for its use in analytical methodologies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇D₅Cl₂N₂O₅ | [3] |

| Molecular Weight | 328.16 g/mol | [4] |

| Monoisotopic Mass | 327.0437106 Da | [2] |

| CAS Number | 202480-68-0 | [1] |

| Purity (typical) | ≥97% | [4] |

| Appearance | Solid | |

| Storage Temperature | Refrigerator |

Table 1: Physicochemical Properties of this compound

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference(s) |

| Chloramphenicol | 321 | 152, 257, 194 | Negative ESI | [5][6] |

| This compound | 326 | 157, 262 | Negative ESI | [5][6] |

Table 2: Mass Spectrometry Parameters for Chloramphenicol and this compound

Experimental Protocols

This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of chloramphenicol in various biological and environmental matrices. Below are representative protocols for its application.

Quantification of Chloramphenicol in Honey by LC-MS/MS

This protocol outlines a method for the determination of chloramphenicol in honey samples.

Sample Preparation:

-

Weigh 10 g of honey into a suitable container.

-

Add 30 mL of purified water to dilute the honey (1:3 w/v).

-

Prepare calibration standards and quality control samples by serially diluting a chloramphenicol stock solution in the 1:3 honey/water matrix.

-

Spike all standards, quality controls, and unknown samples with this compound to a final concentration of 250 pg/mL.[5]

-

The injection volume for the LC-MS/MS system is 25 µL.[5]

LC-MS/MS Conditions:

-

LC Column: A suitable reversed-phase column, such as a C18.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (H-ESI) mode.

-

MRM Transitions: Monitor the transitions listed in Table 2 for chloramphenicol and this compound. The transition m/z 321 → 257 is typically used for quantification of chloramphenicol, with other transitions serving as confirmation. For this compound, m/z 326 → 157 and m/z 326 → 262 are monitored.[5][6]

Determination of Chloramphenicol in Shrimp Tissue by LC-ESI-MS-MS

This protocol describes the analysis of chloramphenicol in shrimp tissue.

Sample Preparation:

-

Homogenize shrimp tissue samples.

-

Perform a liquid-liquid extraction using ethyl acetate.

-

Use d5-Chloramphenicol as the internal standard by adding it to the sample before extraction.[6]

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Mass Spectrometer: A tandem mass spectrometer.

-

Data Acquisition: Operate in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: For chloramphenicol, monitor m/z 321 → 152, m/z 321 → 257, and m/z 321 → 194. For d5-chloramphenicol, monitor m/z 326 → 262 and m/z 326 → 157.[6]

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of chloramphenicol and the typical experimental workflow for its quantification using this compound.

Caption: Mechanism of action of chloramphenicol, inhibiting bacterial protein synthesis.

Caption: Experimental workflow for the quantification of chloramphenicol using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chloramphenicol D5 | C11H12Cl2N2O5 | CID 71312380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. scbt.com [scbt.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Determination of chloramphenicol in shrimp by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Precision: A Technical Guide to Deuterium Labeling in Mass Spectrometry Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug discovery and development, the demand for precise and accurate quantification of molecules is paramount. Mass spectrometry (MS) has emerged as a powerful tool for these applications, and its capabilities are significantly enhanced through the use of stable isotope-labeled internal standards. Among these, deuterium-labeled compounds have carved a crucial niche, offering a robust method for achieving high-quality quantitative data.

This in-depth technical guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium labeling in mass spectrometry standards. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively implement this powerful technique in their workflows.

Core Principles of Deuterium Labeling for Quantitative Mass Spectrometry

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an ideal label for internal standards in mass spectrometry. The core principle lies in synthesizing a version of the analyte of interest where one or more hydrogen atoms are replaced with deuterium atoms. This results in a molecule that is chemically identical to the analyte but has a higher mass.

When a known amount of the deuterium-labeled internal standard is spiked into a sample, it co-elutes with the endogenous, unlabeled analyte during chromatographic separation and is co-ionized in the mass spectrometer's ion source. Because the labeled standard and the analyte exhibit nearly identical physicochemical properties, any sample loss or variation in ionization efficiency during the analytical process will affect both compounds equally.[1][2] The mass spectrometer can readily distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By calculating the ratio of the signal intensity of the analyte to that of the known amount of the internal standard, precise and accurate quantification can be achieved, effectively correcting for matrix effects and experimental variability.[1]

There are two primary strategies for introducing deuterium labels:

-

Metabolic Labeling: In this approach, cells or organisms are cultured in a medium containing a deuterium source, such as deuterium oxide (D₂O).[3][4][5][6] As the cells grow and synthesize new biomolecules like proteins, lipids, and metabolites, deuterium is incorporated into their structures.[3][4] This method is particularly useful for global, unbiased labeling of entire proteomes or metabolomes.[3]

-

Chemical Labeling: This technique involves the chemical modification of molecules in vitro using deuterated reagents.[7] A common example is the reductive amination of primary amines (N-terminus and lysine residues in peptides) using deuterated formaldehyde and a reducing agent.[7][8] Chemical labeling offers versatility as it can be applied to a wide range of purified molecules and complex mixtures.[9]

Applications in Drug Development and Research

The use of deuterium-labeled standards is integral to various stages of drug development and biomedical research:

-

Pharmacokinetic (PK) Studies: Deuterated analogs of drug candidates are essential for accurately determining their absorption, distribution, metabolism, and excretion (ADME) profiles.[] By using a deuterated internal standard, researchers can obtain reliable data on drug concentrations in biological matrices like plasma and urine.[]

-

Metabolite Identification and Quantification: During drug metabolism studies, identifying and quantifying metabolites is crucial for assessing safety and efficacy. Deuterium-labeled parent drugs can help in tracing and identifying metabolic products.[11] Furthermore, synthesized deuterated metabolites can serve as internal standards for their accurate quantification.[11]

-

Quantitative Proteomics: In proteomics, deuterium labeling, often through methods like Stable Isotope Dimethyl Labeling (SIDL), allows for the relative and absolute quantification of proteins in complex biological samples.[12] This is critical for biomarker discovery and understanding disease mechanisms.

-

Metabolic Flux Analysis: Isotope tracing with deuterium-labeled substrates, such as D₂O or deuterated glucose, enables the elucidation of metabolic pathways and the quantification of metabolic fluxes.[13][14][15][16] This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.[17]

Quantitative Data Presentation

The following tables summarize quantitative data from studies employing deuterium labeling, offering a comparison of different methodologies and their performance.

Table 1: Comparison of Quantitative Performance between SILAC and Stable Isotope Dimethyl Labeling [12]

| Parameter | SILAC | Stable Isotope Dimethyl Labeling |

| Mixing Stage | Early (before digestion) | Late (after digestion) |

| Reproducibility | Higher | Lower |

| Accuracy | Comparable | Comparable |

| Quantitative Dynamic Range | Comparable | Comparable |

| Applicability | Primarily dividing cells in culture | Applicable to virtually any sample type |

Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Drugs (Example) [18]

| Drug | Species | Route | Mean KDIE (D/H) - Cmax | Mean KDIE (D/H) - AUC | Mean KDIE (D/H) - t1/2 |

| Carbazeran | Guinea Pig | IV | N/A | 1.5 ± 0.2 | 1.6 ± 0.2 |

| Carbazeran | Rat | IV | N/A | 1.1 ± 0.1 | 1.1 ± 0.1 |

| Zoniporide | Guinea Pig | Oral | 1.8 ± 0.4 | 2.1 ± 0.5 | 1.5 ± 0.3 |

| Zoniporide | Rat | Oral | 1.2 ± 0.2 | 1.3 ± 0.2 | 1.1 ± 0.1 |

| KDIE (Kinetic Deuterium Isotope Effect) is the ratio of the parameter for the deuterated compound to the non-deuterated compound. |

Table 3: Isotopic Enrichment and Purity of a Synthesized Deuterium-Labeled Drug Metabolite [11]

| Parameter | Value |

| Isotopic Enrichment | 99.6% |

| Chemical Purity | >98% |

| Mass Shift vs. Parent Drug | +3 Da |

| Enhanced Oxidative Stability (vs. non-labeled) | 25% lower metabolic turnover |

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium labeling.

Protocol for Quantitative Proteomics using Stable Isotope Dimethyl Labeling

This protocol is adapted for the chemical labeling of peptides for relative quantification.[19]

1. Protein Digestion:

- Start with equal amounts of protein from each sample (e.g., 100 µg).

- Perform in-solution or in-gel digestion using a suitable protease (e.g., trypsin).

- Ensure complete digestion and subsequent desalting of the resulting peptide mixture.

2. Reductive Dimethylation:

- Light Labeling: To one peptide sample, add the "light" labeling reagent containing non-deuterated formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).

- Heavy Labeling: To another peptide sample, add the "heavy" labeling reagent containing deuterated formaldehyde (CD₂O) and sodium cyanoborodeuteride (NaBD₃CN).

- Incubate the reactions for 1 hour at room temperature.

- Quench the reaction by adding an appropriate quenching solution (e.g., ammonia or Tris buffer).

3. Sample Mixing and Desalting:

- Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

- Desalt the mixed sample using a C18 StageTip or equivalent.

4. LC-MS/MS Analysis:

- Reconstitute the desalted peptides in a suitable solvent for LC-MS/MS analysis.

- Analyze the sample on a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

- Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

5. Data Analysis:

- Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the light and heavy labeled peptide pairs.

- The software will calculate the ratio of the peak areas for the isotopic pairs to determine the relative protein abundance between the samples.

Protocol for Metabolic Labeling with Deuterium Oxide (D₂O) in Cell Culture

This protocol outlines the general steps for metabolic labeling of cultured cells with D₂O for studying biomolecule turnover.[3][4]

1. Cell Culture Preparation:

- Culture cells in their standard growth medium until they reach the desired confluency.

- Prepare a labeling medium by supplementing the standard medium with a specific concentration of D₂O (e.g., 2-5%).

2. D₂O Labeling:

- Replace the standard medium with the D₂O-containing labeling medium.

- Incubate the cells for various time points to allow for the incorporation of deuterium into newly synthesized biomolecules. The duration of labeling will depend on the turnover rate of the molecules of interest.

3. Sample Harvesting and Extraction:

- At each time point, harvest the cells.

- Perform the appropriate extraction procedure to isolate the biomolecules of interest (e.g., protein extraction and digestion for proteomics, lipid extraction for lipidomics).

4. Mass Spectrometry Analysis:

- Analyze the extracted samples by LC-MS or GC-MS.

- The mass spectrometer will detect the isotopic distribution of the labeled molecules, which will show a mass shift corresponding to the number of incorporated deuterium atoms.

5. Data Analysis:

- Analyze the mass spectra to determine the rate of deuterium incorporation over time.

- This information can be used to calculate the turnover rates (synthesis and degradation rates) of the biomolecules.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in deuterium labeling.

Caption: General workflow for quantitative proteomics using chemical deuterium labeling.

Caption: Workflow for metabolic flux analysis using D₂O labeling.

Caption: Pharmacokinetic study workflow with a deuterated internal standard.

References

- 1. texilajournal.com [texilajournal.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. GIST Scholar: Metabolic Deuterium Oxide Labeling for Quantitative Lipidomics [scholar.gist.ac.kr]

- 7. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Technical Guide: Chloramphenicol-d5 Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment of Chloramphenicol-d5. This deuterated analog of chloramphenicol is a critical internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. Ensuring its purity and identity is paramount for accurate and reliable analytical results.

Certificate of Analysis (CoA)

A Certificate of Analysis for this compound is a formal document that confirms the quality and purity of a specific batch of the product. It provides a summary of the analytical tests performed and their results against established specifications.

Data Presentation: Summary of Quantitative Data

The following table summarizes the typical specifications found on a Certificate of Analysis for this compound.

| Test Parameter | Specification | Typical Result | Methodology |

| Appearance | White to greyish-white or yellowish-white crystalline powder | Conforms | Visual Inspection |

| Identity | Conforms to the structure of this compound | Conforms | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS) |

| Purity (by HPLC) | ≥97.0% | 99.5% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥99% atom % D | >99.5% atom % D | Mass Spectrometry (MS) |

| Related Substances (by HPLC) | High-Performance Liquid Chromatography (HPLC) | ||

| Chloramphenicol Impurity A | ≤0.5% | <0.1% | |

| Any other individual impurity | ≤0.2% | <0.1% | |

| Total Impurities | ≤1.0% | <0.5% | |

| Residual Solvents | Meets USP <467> requirements | Conforms | Gas Chromatography (GC) |

| Loss on Drying | ≤0.5% | 0.2% | Thermogravimetric Analysis (TGA) |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound and to quantify any related substances.

1.1. Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, water, and acetic acid in a ratio of 45:55:0.1 (v/v/v)[1].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm[2].

-

Injection Volume: 10 µL.

-

Run Time: Approximately 15 minutes.

1.2. Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of this compound reference standard in the mobile phase at a concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare a sample solution of the this compound batch to be tested in the mobile phase at a concentration of approximately 0.1 mg/mL.

1.3. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

The purity is calculated by dividing the peak area of the main peak in the sample chromatogram by the total area of all peaks, expressed as a percentage. Impurities are identified and quantified based on their relative retention times and peak areas compared to the main peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation

LC-MS/MS provides high specificity for the confirmation of the identity and isotopic purity of this compound.

2.1. Chromatographic and Mass Spectrometric Conditions:

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from any potential interferences.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 326.1 → Product ions (m/z) 157.1 (quantifier), 262.0 (qualifier).

-

Chloramphenicol (for checking residual non-deuterated compound): Precursor ion (m/z) 321.0 → Product ions (m/z) 152.0 (quantifier), 257.0 (qualifier).

-

2.2. Sample Preparation:

-

Prepare a dilute solution of this compound in the initial mobile phase composition (e.g., 1 µg/mL).

2.3. Procedure:

-

Inject the sample solution into the LC-MS/MS system.

-

Acquire data in MRM mode.

-

Confirm the identity of this compound by the presence of the correct precursor and product ions at the expected retention time.

-

Assess isotopic purity by monitoring for the MRM transition of non-deuterated chloramphenicol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for the unambiguous confirmation of the chemical structure of this compound, including the positions of deuterium labeling.

3.1. NMR Parameters:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

-

Techniques: ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR).

-

Reference: Tetramethylsilane (TMS) as an internal standard.

3.2. Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in the chosen deuterated solvent to a concentration of approximately 5-10 mg/mL.

3.3. Procedure:

-

Acquire the ¹H-NMR and ¹³C-NMR spectra.

-

Analyze the spectra for chemical shifts, coupling constants, and signal integrations.

-

The ¹H-NMR spectrum is expected to show the absence of signals corresponding to the deuterated positions on the phenyl ring and the dichloromethyl group compared to the spectrum of non-deuterated chloramphenicol. The remaining proton signals should be consistent with the structure.

-

The ¹³C-NMR spectrum will show signals for all carbon atoms, with those bonded to deuterium exhibiting characteristic splitting patterns (if observed) and potentially altered chemical shifts.

Mandatory Visualizations

Analytical Workflow for Purity and Identity Assessment

Caption: Workflow for the comprehensive purity and identity assessment of this compound.

Logical Relationship for Analytical Data Interpretation

Caption: Logical flow from raw analytical data to the final quality assessment of this compound.

References

Navigating the Solubility and Stability of Chloramphenicol-d5 in Organic Solvents: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility and stability of isotopically labeled standards like Chloramphenicol-d5 is paramount for ensuring the accuracy and reliability of analytical data. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents and details its stability profile under different conditions. The information presented is based on available data for chloramphenicol, which is expected to be a very close proxy for its deuterated analog, as the deuterium labeling is unlikely to significantly impact its physicochemical properties.

Solubility Profile of this compound

The solubility of this compound is a critical factor in the preparation of stock solutions for analytical standards, bioassays, and other research applications. While specific quantitative data for the d5-labeled compound is not extensively published, the solubility of unlabeled chloramphenicol provides a reliable reference. Chloramphenicol is known to be soluble in a range of organic solvents.

Quantitative Solubility Data

The following table summarizes the approximate solubility of chloramphenicol in several common organic solvents. These values should be considered as a guide for the preparation of this compound solutions. It is always recommended to perform solubility tests for the specific lot and desired concentration.

| Organic Solvent | Solubility (mg/mL) | Notes |

| Ethanol | ~10 - 50 | A stock solution of 50 mg/mL in ethanol yields a clear, very faint yellow solution.[1] Another source indicates a solubility of approximately 10 mg/mL.[2] |

| Dimethyl Sulfoxide (DMSO) | ~12.5 | Purging the solvent with an inert gas is recommended.[2] |

| Dimethylformamide (DMF) | ~16 | Purging the solvent with an inert gas is recommended.[2] |

| Acetone | Very Soluble | Specific quantitative data is not readily available, but it is described as "very soluble". |

| Methanol | Very Soluble | Described as "very soluble". |

| Acetonitrile | Commercially Available | Often sold as a pre-made solution at concentrations of 100 µg/mL. |

| Ethyl Acetate | Very Soluble | Described as "very soluble". |

| Butanol | Very Soluble | Described as "very soluble". |

Stability of this compound in Organic Solvents

The stability of this compound in solution is crucial for maintaining the integrity of the standard over time. Degradation can lead to inaccurate quantification in analytical methods. The stability is influenced by factors such as the solvent, storage temperature, light exposure, and pH (if in an aqueous or mixed aqueous-organic solution).

General Stability and Storage Recommendations

As a solid, this compound is stable for at least two years when stored at -20°C.[2] Once dissolved in an organic solvent, the stability can vary. For stock solutions prepared in ethanol, it is recommended to store them at 2-8°C, where they are noted to be stable for 5 days at 37°C.[1][3]

Impact of Environmental Factors on Stability

-

Temperature: Chloramphenicol is thermolabile. Heating aqueous solutions can lead to degradation.[1][3] While specific degradation kinetics in organic solvents at various temperatures are not well-documented in publicly available literature, it is best practice to store all solutions at low temperatures (e.g., 2-8°C or -20°C) to minimize thermal degradation.

-

Light: Photochemical decomposition can occur, leading to a yellowing of the solution.[1][3] Therefore, it is imperative to protect solutions of this compound from light by using amber vials or storing them in the dark.

-

pH (in aqueous environments): Chloramphenicol is most stable in neutral to slightly acidic conditions (pH 2-7).[3] It is susceptible to hydrolysis, particularly in alkaline conditions (pH > 7), where it degrades to form 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[4] While this is most relevant for aqueous solutions, the presence of water in organic solvents or the use of aqueous-organic mixtures can make pH a relevant factor.

Due to the limited availability of quantitative stability data for this compound in various organic solvents, it is strongly recommended that researchers establish the stability of their stock and working solutions under their specific storage conditions and for their intended duration of use.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of solubility and for assessing the stability of this compound. Below are generalized protocols for these key experiments.

Protocol for Solubility Determination

A common method for determining solubility is the shake-flask method, which is considered a reliable technique for establishing equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, clear glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge the vial to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

-

Stock Solution Preparation: Prepare a stock solution of this compound in the organic solvent of interest at a known concentration.

-

Stress Conditions: Aliquot the stock solution into several vials and expose them to various stress conditions, including:

-

Acidic Conditions: Add a small volume of a dilute acid (e.g., 0.1 N HCl) and heat if necessary.

-

Alkaline Conditions: Add a small volume of a dilute base (e.g., 0.1 N NaOH) and heat if necessary.

-

Oxidative Conditions: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60-80°C).

-

Photolytic Stress: Expose the solution to UV and/or visible light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples if necessary and dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples and a control sample (stored under normal conditions) using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. Calculate the percentage of degradation of this compound under each stress condition.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Testing.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound in organic solvents, leveraging data from its non-deuterated counterpart. While quantitative data is provided for several common solvents, it is crucial for researchers to verify solubility and stability under their specific experimental and storage conditions to ensure the integrity of their analytical results. The provided experimental protocols and workflow offer a framework for conducting these critical assessments in the laboratory.

References

Chloramphenicol-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chloramphenicol-d5, a deuterated analog of the broad-spectrum antibiotic chloramphenicol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows.

Core Compound Details

This compound serves as an invaluable internal standard for the quantitative analysis of chloramphenicol in various biological and environmental matrices.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 202480-68-0 | [3][4] |

| Molecular Weight | 328.16 g/mol | [1][3][5][6][7] |

| Molecular Formula | C₁₁H₇D₅Cl₂N₂O₅ | [3][4][7] |

| IUPAC Name | 2,2-dichloro-N-[(1R,2R)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide | [6][7] |

| Synonyms | Chloramphenicol D5 (ring D4, benzyl D), D5-threo-Chloramphenicol | [5][8] |

| Physical Form | Neat | [5][7] |

| Purity | >95% (HPLC) | [7] |

| Storage Temperature | +4°C | [7] |

Synthesis Overview

The synthesis of chloramphenicol has been well-documented since its discovery and first chemical synthesis in 1949.[9] While specific protocols for the deuterated form, this compound, are proprietary to commercial suppliers, the general synthetic routes for chloramphenicol can be adapted to incorporate deuterium atoms.

One common synthetic pathway begins with p-nitroacetophenone.[4][9] Key steps involve bromination, amination, acetylation, and hydroxymethylation, followed by reduction of the carbonyl group and subsequent separation of the desired stereoisomer.[4] Deuterium atoms can be introduced at specific steps using deuterated reagents. For this compound, deuteration is targeted at the phenyl ring and the benzylic position.

Another synthetic approach starts from benzaldehyde and nitromethane, proceeding through intermediates like -2-nitro-1-phenylethanol and then -2-nitro-1-phenyl-1,3-propanediol.[10] Subsequent reduction, dichloroacetylation, and nitration yield the final product.[10] This method is noted to avoid chiral resolution steps common in other industrial syntheses.[10]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[11][12][13] The molecule is lipid-soluble, allowing it to diffuse across the bacterial cell membrane.[3][14] Once inside the cell, it reversibly binds to the 50S subunit of the bacterial ribosome.[11][12][14] This binding action obstructs the peptidyl transferase enzyme, which is crucial for the formation of peptide bonds between amino acids.[11][13] By preventing the elongation of the polypeptide chain, chloramphenicol effectively halts protein synthesis, thereby inhibiting bacterial growth and replication.[11]

Mechanism of Action of Chloramphenicol.

Experimental Protocols: Use as an Internal Standard

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of chloramphenicol residues.[1][2] Its utility stems from its chemical similarity to the unlabeled analyte, ensuring it behaves comparably during sample extraction, chromatography, and ionization, while its mass difference allows for distinct detection.[15]

General Workflow for Sample Analysis

The following provides a generalized workflow for the determination of chloramphenicol in biological matrices using this compound as an internal standard.

General workflow for sample analysis.

Example Protocol: Determination of Chloramphenicol in Honey

This protocol is a composite based on methodologies described in the literature for the analysis of chloramphenicol in honey.[2][16]

1. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of chloramphenicol and this compound (e.g., 1 mg/mL) in methanol.[17] These are stable for up to a year when stored at ≤ -18°C.[17]

-

Working Solutions: Prepare working standard solutions by diluting the stock solutions in an appropriate solvent like methanol.

-

Sample Preparation: Weigh a homogenized honey sample (e.g., 5-10 g) and dilute it with purified water (e.g., 1:3 w/v).[16]

-

Internal Standard Spiking: Spike all calibration standards, quality control samples, and unknown samples with a fixed concentration of this compound working solution (e.g., to a final concentration of 250 pg/mL).[16]

2. Sample Extraction and Clean-up:

-

Liquid-Liquid Extraction (LLE): Add an organic solvent such as ethyl acetate to the diluted honey sample, vortex, and centrifuge to separate the layers.[17]

-

Solid-Phase Extraction (SPE): Alternatively, for cleaner extracts, pass the sample through a C18 SPE cartridge.[17]

-

Evaporation and Reconstitution: Evaporate the collected organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.[17]

3. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry:

-

Ionization Mode: Negative ion electrospray ionization (ESI) is commonly used for chloramphenicol analysis.[18]

-

Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[2] Monitor specific precursor-to-product ion transitions for both chloramphenicol and this compound.[18]

-

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of chloramphenicol to the peak area of this compound against the concentration of the chloramphenicol standards.

-

Determine the concentration of chloramphenicol in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for variations in sample preparation and matrix effects.[2]

Applications

The primary application of this compound is as an internal standard for the accurate and precise quantification of chloramphenicol residues in various matrices, including:

-

Food products of animal origin, such as honey, milk, meat, and seafood.[2][16][17]

-

Environmental samples.

-

Pharmaceutical formulations.

-

Biological samples in pharmacokinetic and metabolic studies.

The use of a stable isotope-labeled internal standard like this compound is crucial for methods requiring high sensitivity and accuracy, particularly in regulatory monitoring where very low levels of chloramphenicol are permitted.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 5. Chloramphenicol D5 (ring D4, benzyl D) | CymitQuimica [cymitquimica.com]

- 6. Chloramphenicol D5 | C11H12Cl2N2O5 | CID 71312380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS | LGC Standards [lgcstandards.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. youtube.com [youtube.com]

- 10. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]

- 11. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 12. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 13. ldh.la.gov [ldh.la.gov]

- 14. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

Safety and Handling of Chloramphenicol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for Chloramphenicol-d5. The information presented is synthesized from publicly available safety data sheets and chemical information resources. It is imperative to supplement this guide with your institution's specific safety protocols and to consult the original Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Hazard Identification and Classification

This compound, a deuterated analog of Chloramphenicol, is classified as a hazardous substance. The primary health concerns are related to its potential carcinogenicity, reproductive toxicity, and ability to cause serious eye damage.

Signal Word: Danger

Hazard Pictograms:

-

Health Hazard

-

Corrosion

Hazard Statements:

-

H318: Causes serious eye damage.[1]

-

H350/H351: May cause cancer or is suspected of causing cancer.[1][2]

-

H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[1]

Precautionary Statements:

-

P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇D₅Cl₂N₂O₅ | [3][4] |

| Molecular Weight | 328.16 g/mol | [3][4][5] |

| CAS Number | 202480-68-0 | [2] |

| Unlabelled CAS Number | 56-75-7 | [3][4] |

| Purity | >95% (HPLC) | [3] |

| Appearance | Neat/Solid | [3] |

Toxicological Information

Detailed toxicological studies specifically for this compound are not widely available. The data presented here is largely based on the non-deuterated form, Chloramphenicol. It is prudent to assume that the deuterated form has a similar toxicological profile.

| Metric | Value | Species | Route |

| LD50 | 1,100 mg/kg | Mouse | Intraperitoneal |

Key Toxicological Endpoints for Chloramphenicol (and presumed for this compound):

-

Carcinogenicity: Suspected of causing cancer.[1] It has been reported to be probably carcinogenic based on IARC, OSHA, ACGIH, NTP, or EPA classifications.[6]

-

Reproductive Toxicity: Suspected of damaging fertility and the unborn child.[1]

-

Germ Cell Mutagenicity: Laboratory experiments on the non-deuterated form have shown mutagenic effects.[6]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1]

-

Skin Corrosion/Irritation: Not classified as a skin irritant.[1]

-

Respiratory or Skin Sensitization: Not classified as a sensitizer, though prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1][6]

Handling and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side shields or a face shield.[1]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[1]

-

Respiratory Protection: If engineering controls are insufficient, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges.[6]

-

Body Protection: Wear a lab coat and other protective clothing as necessary.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Temperature: Recommended storage temperature is +4°C or between 15–25 °C, depending on the supplier's recommendation.[1][3] For solutions in solvent, storage at -80°C is recommended for long-term stability (up to 6 months).[7]

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place.[2]

-

Incompatible Materials: Avoid contact with water.[2]

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[2][6]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][6]

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust, vapors, mist, or gas.[2][6]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][6]

-

Containment and Cleaning:

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not detailed in the provided search results, a logical workflow for handling an accidental spill can be visualized.

References

- 1. carlroth.com [carlroth.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. This compound | CAS | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Chloramphenicol D5 | C11H12Cl2N2O5 | CID 71312380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Analysis of Chloramphenicol Residues in Milk with Deuterated Standards

Audience: Researchers, scientists, and drug development professionals.

Introduction Chloramphenicol (CAP) is a potent, broad-spectrum antibiotic. Its use in food-producing animals is prohibited in many jurisdictions, including the European Union, due to severe potential side effects in humans, such as aplastic anemia and carcinogenicity.[1] Regulatory bodies have established stringent guidelines for its detection, with the European Union setting a Minimum Required Performance Level (MRPL) of 0.3 µg/kg, and more recently, a Reference Point for Action (RPA) of 0.15 µg/kg for imported foods.[2][3][4]

The analysis of CAP at such low concentrations in a complex matrix like milk presents significant challenges, including matrix interference and variability in extraction recovery. To overcome these issues, the gold-standard analytical approach is isotope dilution mass spectrometry, which employs a deuterated internal standard, such as chloramphenicol-d5 (CAP-d5). This internal standard mimics the chemical behavior of the target analyte throughout sample preparation and analysis, providing highly accurate and precise quantification. This document provides detailed protocols for the extraction and analysis of chloramphenicol in milk using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard.

Experimental Protocols

Two common protocols are presented: a rapid method using protein precipitation and a more comprehensive method involving liquid-liquid extraction followed by solid-phase extraction for cleanup.

Protocol 1: Rapid Method via Protein Precipitation

This method is designed for high-throughput screening and is effective for routine monitoring. It minimizes sample preparation time and solvent usage.[1][5]

Materials:

-

Whole milk sample

-

This compound (CAP-d5) internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

Acetonitrile (HPLC or LC-MS grade)

-

Sodium Chloride (NaCl)

-

Water (LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

2 mL centrifuge tubes

-

Vortex mixer

-

High-speed centrifuge (capable of >12,000 rpm)

-

Vacuum concentrator or nitrogen evaporator

-

0.2 µm PVDF syringe filters

Procedure:

-

Sample Preparation: Weigh 0.5 g of whole milk into a 2 mL centrifuge tube.

-

Internal Standard Spiking: Fortify the sample with the CAP-d5 internal standard to a final concentration of 0.3 µg/kg (0.3 ppb).[2]

-

Protein Precipitation & Extraction: Add 1 mL of acetonitrile to the tube. Vortex vigorously for 30 seconds to precipitate proteins and extract the analyte.[2]

-

Phase Separation: Add 0.25 g of NaCl to the tube and vortex for another 30 seconds to induce liquid-liquid partitioning.[2]

-

Centrifugation: Centrifuge the slurry at 12,000 rpm for 10 minutes. This will separate the sample into a top organic layer (acetonitrile) and a lower layer containing precipitated proteins and aqueous milk components.[2]

-

Supernatant Collection: Carefully transfer the top organic layer to a clean centrifuge tube.

-

Drying: Evaporate the extract to dryness using a vacuum concentrator at 45 °C or under a gentle stream of nitrogen.[2]

-

Reconstitution: Reconstitute the dried residue in 0.5 mL of the initial mobile phase (e.g., 90:10 Water:Methanol).[2]

-

Filtration: Filter the reconstituted solution through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

Protocol 2: Liquid-Liquid Extraction (LLE) with Solid-Phase Extraction (SPE) Cleanup

This method provides a more thorough cleanup, reducing matrix effects and improving sensitivity. It is often used for confirmatory analysis.[6][7]

Materials:

-

All materials from Protocol 1

-

Ethyl acetate (HPLC grade)

-

SPE cartridges (e.g., Waters OASIS HLB)

-

SPE vacuum manifold

Procedure:

-

Sample Preparation: Centrifuge the milk sample at 6,000 rpm for 15 minutes at 4 °C. Use the liquid portion for the extraction.[6]

-

Internal Standard Spiking: To a measured volume of milk, add the CAP-d5 internal standard.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction using ethyl acetate. The exact volumes will depend on the sample size, but a common approach is to add the solvent, vortex thoroughly, and centrifuge to separate the layers.

-

Evaporation: Transfer the organic layer (ethyl acetate) to a new tube and evaporate to dryness.

-

SPE Column Conditioning: Condition an SPE cartridge (e.g., Waters OASIS HLB) according to the manufacturer's instructions, typically involving sequential washes with methanol and water.[6][7]

-

Sample Loading: Reconstitute the dried extract in a suitable loading buffer and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

-

Elution: Elute the chloramphenicol and the internal standard from the cartridge using a stronger solvent, such as methanol or acetonitrile.

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Instrumentation: LC-MS/MS Parameters

The following table provides typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument used.

| Parameter | Setting |

| Liquid Chromatography (LC) | |

| Column | ACE C18, 50x2.1mm, 3µm[2] |

| Mobile Phase A | Water[2] |

| Mobile Phase B | Methanol[2] or Acetonitrile[4] |

| Flow Rate | 0.5 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Gradient | Example: 10% B held for 0.05 min, ramp to 95% B over 2.45 min, hold for 0.5 min, return to 10% B.[2] |

| Mass Spectrometry (MS/MS) | |

| Ionization Mode | Heated Electrospray (H-ESI), Negative Ion[2][6] |

| Spray Voltage | -4500 V[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) |

| MRM Transitions (m/z) | Collision Energy (CE) |

| Chloramphenicol (Quantifier) | 320.9 > 152[2] |

| Chloramphenicol (Qualifier 1) | 320.9 > 257[2] |

| Chloramphenicol (Qualifier 2) | 320.9 > 194[2] |

| This compound (Internal Std.) | 326 > 157[2] |

Data Presentation: Method Performance

The following tables summarize the quantitative performance data from various validated methods for chloramphenicol analysis in milk.

Table 1: Quantitative Method Validation Parameters

| Method Type | LOQ (µg/kg) | Linearity (R²) | Recovery (%) | Precision (%RSD) | Reference |

| Protein Precipitation | 0.02 | 0.998 | N/A | N/A | [2] |

| LLE + SPE | 0.1 | > 0.99 | 96.5 | 10.6 | [6][7] |

| QuEChERS | 0.3 | > 0.995 | 83 - 101 | < 12 | |

| Protein Precipitation | < 0.05 | 0.9954 | 93.3 - 101.3 | 4.8 - 8.0 | [1] |

| Solvent Extraction + dSPE | 0.025 (LCL) | > 0.99 | 81 - 110 | 2.7 - 9.7 |

LOQ: Limit of Quantification; LCL: Lowest Calibrated Level; N/A: Not Available

Table 2: Regulatory Performance Limits (Commission Decision 2002/657/EC)

| Parameter | Value (µg/kg) | Reference |

| Decision Limit (CCα) | 0.087 | [1][5] |

| Detection Capability (CCβ) | 0.12 | [1][5] |

| Decision Limit (CCα) | 0.02 | [8] |

| Detection Capability (CCβ) | 0.03 - 0.04 | [8] |

| Decision Limit (CCα) | 0.10 | [9] |

| Detection Capability (CCβ) | 0.15 | [9] |

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of isotope dilution.

Caption: General workflow for the analysis of chloramphenicol in milk.

Caption: The principle of quantification using a deuterated internal standard.

Conclusion

The use of a deuterated internal standard like this compound is essential for the accurate and reliable quantification of chloramphenicol residues in milk. The methods described, particularly LC-MS/MS, offer excellent sensitivity and specificity, enabling laboratories to meet and exceed the stringent regulatory performance limits set by international authorities. While rapid protein precipitation is suitable for high-throughput screening, methods incorporating LLE and SPE cleanup provide the robustness required for confirmatory analysis. The implementation of these protocols can ensure food safety and compliance with global regulations.

References

- 1. lcms.cz [lcms.cz]

- 2. azom.com [azom.com]

- 3. sitesv2.anses.fr [sitesv2.anses.fr]

- 4. sciex.com [sciex.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Quantitative determination of chloramphenicol in milk powders by isotope dilution liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes: Quantitative Analysis of Chloramphenicol in Meat using Isotope Dilution LC-MS/MS with Chloramphenicol-d5

Introduction

Chloramphenicol (CAP) is a potent, broad-spectrum antibiotic. Due to significant human health risks, including the potential for fatal aplastic anemia, its use in food-producing animals is prohibited in many jurisdictions, including the European Union and the United States.[1][2] Regulatory bodies enforce a zero-tolerance policy, which necessitates highly sensitive and specific analytical methods to monitor for its presence in food products like meat.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the confirmation and quantification of chloramphenicol residues.[3][4] The use of a stable isotope-labeled internal standard, such as Chloramphenicol-d5 (CAP-d5), is critical for accurate and precise quantification.[4][5] This isotope dilution method compensates for variations in sample preparation and matrix effects during analysis, ensuring high-quality, reliable data.

These application notes provide a comprehensive protocol for the determination of chloramphenicol in various meat matrices using an LC-MS/MS method with this compound as an internal standard.

Principle of the Method

A homogenized meat sample is spiked with a known amount of this compound internal standard. The analyte and the internal standard are then extracted from the matrix using an organic solvent. The extract undergoes a clean-up procedure to remove interfering substances like fats and proteins. The final extract is then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the target analyte (CAP) to the internal standard (CAP-d5) against a calibration curve prepared with known concentrations of both standards.

Experimental Protocols

Reagents and Materials

-

Standards: Chloramphenicol (CAP, ≥99% purity), this compound (CAP-d5, ≥99% purity).

-

Solvents (LC-MS Grade): Acetonitrile, Methanol, Ethyl Acetate, n-Hexane, Water.

-

Chemicals: Magnesium Sulfate (MgSO₄, anhydrous), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), C18 sorbent.

-

Equipment: High-speed homogenizer, Centrifuge, Vortex mixer, Nitrogen evaporator, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system.

Preparation of Standard Solutions

-

Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of CAP and CAP-d5 standards separately. Dissolve each in a 10 mL amber volumetric flask and bring to volume with acetonitrile. Store at -20°C.[5]

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions 1:100 with acetonitrile to create intermediate standards of CAP and CAP-d5.

-

Working Standard Solutions (0.05 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the CAP intermediate solution.[6] Each calibration standard must be fortified with the CAP-d5 intermediate solution to a final constant concentration (e.g., 0.5 ng/mL). A mixture of methanol and water (e.g., 30:70 v/v) is a suitable diluent for the final working standards.[6]

Sample Preparation (QuEChERS Method)

This protocol is adapted from the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.[6][7]

-

Homogenization: Weigh 10 g of homogenized meat sample into a 50 mL centrifuge tube.

-

Spiking: Add a known amount of CAP-d5 internal standard solution to the sample.

-

Extraction: Add 20 mL of a water:acetonitrile (1:4) mixture and vortex for 5 minutes.[6]

-

Salting Out: Add 4 g of MgSO₄ and 1 g of NaCl. Vortex vigorously for 10 minutes and then centrifuge at 6000 rpm for 10 minutes.[6]

-

Lipid Removal (Optional but Recommended): Transfer the upper acetonitrile layer to a new tube containing 20 mL of n-hexane. Vortex for 5 minutes and centrifuge at 6000 rpm for 10 minutes. Discard the upper hexane layer.[6]

-

Dispersive SPE Clean-up: Transfer 1 mL of the acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[6]

-

Final Step: Vortex for 2 minutes, then filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[6]

LC-MS/MS Analysis

-

LC System: UHPLC/HPLC System

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm).[3]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile[3]

-

Flow Rate: 0.4 mL/min[3]

-

Injection Volume: 20 µL

-

Gradient Program: A typical gradient starts with high aqueous phase (e.g., 85% A), ramps to high organic phase (e.g., 85% B) over several minutes, holds, and then re-equilibrates.[3]

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative[4]

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Regulatory Limits for Chloramphenicol in Meat

| Regulatory Body | Matrix | Limit Type | Concentration (µg/kg) | Reference |

| European Union | Food of Animal Origin | MRPL (historical) | 0.3 | [2][8] |

| European Union | Food of Animal Origin | RPA (current) | 0.15 | [9] |

MRPL: Minimum Required Performance Limit; RPA: Reference Point for Action

Table 2: LC-MS/MS MRM Transitions for CAP and CAP-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| Chloramphenicol (CAP) | 321 | 152 | Quantifier |

| Chloramphenicol (CAP) | 321 | 257 | Qualifier |

| This compound (CAP-d5) | 326 | 152 | Internal Standard |

| This compound (CAP-d5) | 326 | 257 | Internal Standard |

Note: The precursor ion m/z 321 corresponds to the [M-H]⁻ ion of Chloramphenicol.[4]

Table 3: Method Performance Data from Validation Studies

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | 0.16 µg/kg | Poultry Meat, Beef | [6] |

| 0.01 µg/kg | Chicken Meat | [4] | |

| Limit of Quantification (LOQ) | 0.50 µg/kg | Poultry Meat, Beef | [6] |

| 0.02 µg/kg | Chicken Meat | [4] | |

| Linearity (Range) | 0.05 - 100 ng/mL | - | [6] |

| Correlation Coefficient (r²) | > 0.999 | Poultry Meat, Beef | [6] |

| Recovery | 99% - 111% | Poultry Meat, Beef | [6] |

| 80% - 105% (at 0.05-0.20 µg/kg) | Chicken Meat | [4] | |

| Precision (RSD%) | 0.48% - 12.48% | Poultry Meat, Beef | [6] |

| Within-lab Reproducibility (RSD%) | < 17% (at 0.05 µg/kg) | Chicken Meat | [4] |

Visualizations

Caption: Workflow for Chloramphenicol residue analysis in meat.

Caption: Decision logic for sample conformity based on EU RPA.

References

- 1. Legal regulations for unauthorised veterinary drugs - Eurofins Scientific [eurofins.de]

- 2. Antibiotic residues - Food & Feed Analysis [food.r-biopharm.com]

- 3. sciex.com [sciex.com]

- 4. Determination of the antibiotic chloramphenicol in meat and seafood products by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Determination of chloramphenicol in meat samples using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Reduction of limits for prohibited substances chloramphenicol and nitrofurans (additionally newly demanded: Nifursol) - Quality Services International [qsi-q3.com]

Application Notes and Protocols for Chloramphenicol Analysis Using Chloramphenicol-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of chloramphenicol (CAP) in various matrices, utilizing chloramphenicol-d5 (CAP-d5) as an internal standard for accurate quantification. The protocols outlined below are based on established and validated methods, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that has been banned for use in food-producing animals in many countries due to its potential adverse effects on human health, including aplastic anemia.[1][2][3] Consequently, sensitive and reliable analytical methods are required to detect and quantify CAP residues in various food matrices to ensure consumer safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities during sample preparation and analysis, leading to more accurate and precise results.[4][5]

Quantitative Data Summary

The following tables summarize the performance of different sample preparation techniques for chloramphenicol analysis using CAP-d5 as an internal standard.

Table 1: Performance of Solid-Phase Extraction (SPE) Methods

| Matrix | Recovery (%) | LOQ (µg/kg) | LOD (µg/kg) | Linearity (r²) | Reference |

| Honey (Automated SPE) | 90.8 ± 4.6 | - | - | >0.99 | [1] |

| Honey (Manual SPE) | 92.9 ± 3.4 | - | - | >0.99 | [1] |

| Honey | 90.60 | 0.04 | - | - | [4] |

| Milk | 96.5 ± 10.59 | 0.1 | - | >0.99 | [5] |

| Various Foods of Animal Origin | 92.1 - 107.1 | - | - | - | [6] |

Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods

| Matrix | Recovery (%) | LOQ (µg/kg) | LOD (µg/kg) | Linearity (r²) | Reference |

| Shrimp | 85 - 102 | 0.3 | 0.08 | >0.99 | [7] |

| Meat | 85 - 120 | <0.3 | - | >0.99 | [3] |

Table 3: Performance of QuEChERS Methods

| Matrix | Recovery (%) | LOQ (µg/kg) | LOD (µg/kg) | Linearity (r²) | Reference |

| Shrimp | - | 0.2 | 0.1 | >0.99 | [8] |

| Milk | 90 - 110 | 0.15 (detection capability) | 0.10 (decision limit) | 0.998 | [9] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Chloramphenicol in Honey

This protocol is adapted from an automated SPE method and is suitable for the analysis of CAP in honey.[1]

Materials:

-

Chloramphenicol and this compound standards

-

Ethyl acetate, Methanol, Water (LC-MS grade)

-

CHROMABOND® HLB SPE cartridges (3 mL, 200 mg)

-

Centrifuge tubes (50 mL)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Weigh 5 g of honey into a 50 mL centrifuge tube and add 4 mL of water.

-

Vortex for 30 seconds to dissolve the honey.

-

Add 1 mL of CAP-d5 internal standard solution.

-

Add 15 mL of ethyl acetate and vortex vigorously for 30 seconds.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer 12 mL of the supernatant (ethyl acetate layer) to a clean tube.

-

Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Dissolve the residue in 10 mL of water.

-

SPE Cleanup:

-

Condition the SPE cartridge with 3 mL of methanol followed by 5 mL of ultrapure water.

-

Load the 10 mL reconstituted sample onto the cartridge.

-

Wash the cartridge with 5 mL of ultrapure water.

-

Dry the cartridge by passing air through it.

-

Elute the analytes with 2 mL of ethyl acetate/methanol (80:20, v/v).

-

-

Final Preparation: Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of water/acetonitrile (95:5, v/v) for LC-MS/MS analysis.

Caption: Workflow for SPE of Chloramphenicol in Honey.

Protocol 2: Liquid-Liquid Extraction (LLE) for Chloramphenicol in Shrimp

This protocol is based on a validated method for the determination of CAP in shrimp.[7]

Materials:

-

Chloramphenicol and this compound standards

-

Ethyl acetate, Hexane, Methanol (LC-MS grade)

-

Sodium chloride (NaCl)

-

Dry ice

-

Homogenizer

-

Centrifuge tubes (50 mL)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Homogenization: Pulverize shrimp tissue with dry ice to create a fine powder.

-

Extraction:

-

Weigh 10 g of the homogenized shrimp into a 50 mL centrifuge tube.

-

Add CAP-d5 internal standard.

-

Add 20 mL of ethyl acetate and homogenize for 1 minute.

-

Centrifuge at high speed.

-

-

Supernatant Collection: Transfer the ethyl acetate supernatant to a clean tube.

-

Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Liquid-Liquid Partitioning:

-

Add 1 mL of hexane and 2 mL of 4% NaCl solution to the dried extract.

-

Vortex thoroughly.

-

Centrifuge to separate the layers.

-

Discard the upper hexane layer.

-

-

Back Extraction:

-

Add 5 mL of ethyl acetate to the aqueous layer and vortex.

-

Centrifuge and collect the upper ethyl acetate layer.

-

-

Final Preparation:

-

Evaporate the collected ethyl acetate to dryness.

-

Reconstitute the residue in a suitable volume of methanol/water for LC-MS/MS analysis.

-

Caption: Workflow for LLE of Chloramphenicol in Shrimp.

Protocol 3: QuEChERS for Chloramphenicol in Milk

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of CAP in milk.[9]

Materials:

-

Chloramphenicol and this compound standards

-

Acetonitrile (LC-MS grade)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Pipette 10 mL of milk into a 50 mL centrifuge tube.

-

Add the CAP-d5 internal standard.

-

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Vortex for 1 minute.

-

-

Partitioning:

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex immediately for 1 minute.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Preparation:

-

Take an aliquot from the upper acetonitrile layer.

-

The extract may be further diluted or directly injected for LC-MS/MS analysis.

-

Caption: QuEChERS Workflow for Chloramphenicol in Milk.

LC-MS/MS Analysis

The final determination of chloramphenicol is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Instrumentation: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity.[2][8][10]

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for chloramphenicol analysis.[5][6]

-

MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Typical precursor-to-product ion transitions for CAP are m/z 321 → 152 (quantifier) and 321 → 257 (qualifier).[6][10] For CAP-d5, a common transition is m/z 326 → 157.[10]

-

Chromatography: Reversed-phase chromatography using a C18 or C8 column is generally employed for the separation of chloramphenicol from matrix components.[6] The mobile phase often consists of a mixture of water, methanol, or acetonitrile with additives like acetic acid or ammonium acetate.[6][7]

Conclusion

The selection of the appropriate sample preparation technique depends on the matrix complexity, available resources, and the required sensitivity. The use of this compound as an internal standard is a critical component in all these methods to ensure accurate and reliable quantification of chloramphenicol residues in diverse samples. The protocols provided here serve as a detailed guide for researchers and analysts in the field of food safety and drug analysis.

References

- 1. lcms.cz [lcms.cz]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. sciex.com [sciex.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Quantification of Chloramphenicol

These application notes provide detailed protocols for the quantification of chloramphenicol (CAP) in various food matrices, guided by stringent regulatory standards. The methodologies are primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity in trace-level analysis.

Regulatory Framework

Chloramphenicol is a broad-spectrum antibiotic whose use in food-producing animals is prohibited in many jurisdictions, including the European Union, due to significant health risks to consumers, such as aplastic anemia.[1][2] Consequently, regulatory bodies have established stringent requirements for its detection.

Initially, the European Union established a Minimum Required Performance Limit (MRPL) of 0.3 µg/kg for CAP in foods of animal origin through Commission Decision 2003/181/EC.[2][3][4][5] This MRPL was a critical benchmark for analytical methods to ensure harmonized control across member states.[4] More recently, Commission Regulation (EU) 2019/1871 has replaced the MRPL with a Reference Point for Action (RPA), tightening the limit for chloramphenicol.[6]

Table 1: Regulatory Limits for Chloramphenicol in Food of Animal Origin (EU)